molecular formula C16H20FNO4 B13215712 3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid

3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B13215712
M. Wt: 309.33 g/mol
InChI Key: OQKMQWRXZHFKCG-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a carboxylic acid group attached to an indene scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The fluorine atom can enhance the compound’s binding affinity and stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(tert-butoxy)carbonyl]amino}-7-chloro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
  • 3-{[(tert-butoxy)carbonyl]amino}-7-bromo-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
  • 3-{[(tert-butoxy)carbonyl]amino}-7-iodo-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid

Uniqueness

The presence of the fluorine atom in 3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid distinguishes it from its halogenated analogs. Fluorine can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the fluorinated compound potentially more effective in certain applications compared to its chloro, bromo, or iodo counterparts .

Properties

Molecular Formula

C16H20FNO4

Molecular Weight

309.33 g/mol

IUPAC Name

7-fluoro-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C16H20FNO4/c1-8-7-11(18-15(21)22-16(2,3)4)13-9(14(19)20)5-6-10(17)12(8)13/h5-6,8,11H,7H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

OQKMQWRXZHFKCG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)F)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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